
3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Overview
Description
3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazole ring fused to a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazole derivatives with thiolane-1,1-dione precursors in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiolane derivatives .
Scientific Research Applications
3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfone group may also play a role in the compound’s biological effects by influencing its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione: shares similarities with other pyrazole and thiolane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrazole ring and a thiolane ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione is a compound that has garnered interest for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to compile and analyze the available data on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione can be represented by its molecular formula . The compound features a thiolane ring and a pyrazole moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of 3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione have been explored in various studies. Notably, compounds with similar structural features have demonstrated a range of activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, related pyrazole compounds have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell division .
- Antimicrobial Effects : Pyrazole derivatives often exhibit antimicrobial properties against various pathogens. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Properties : Some pyrazole derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators .
Case Studies
Several studies have investigated the biological activity of compounds structurally related to 3-(1H-pyrazol-1-yl)-1λ6-thiolane-1,1-dione:
- Study on Antitumor Activity : A series of 1,3-diarylpyrazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Some compounds exhibited low micromolar potencies against specific cancer types while showing minimal toxicity to normal cells .
- Antimicrobial Evaluation : Research has indicated that certain pyrazole derivatives possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi. These findings suggest that modifications to the pyrazole framework can enhance antimicrobial efficacy .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that some pyrazole compounds act as antagonists of Toll-like receptor 9 (TLR9), which plays a role in innate immune responses. This suggests potential applications in modulating immune responses in autoimmune diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-pyrazol-1-ylthiolane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-12(11)5-2-7(6-12)9-4-1-3-8-9/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIFVPYNENWRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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